molecular formula C11H14Cl3NO2 B3142358 Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride CAS No. 502842-02-6

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride

Cat. No.: B3142358
CAS No.: 502842-02-6
M. Wt: 298.6 g/mol
InChI Key: FZDCBTFZCCIEDO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride (CAS 502842-02-6) is a hydrochloride salt of a substituted propanoate ester. It features a 2,4-dichlorophenyl group attached to the β-carbon of the propanoate backbone, with an amino group at the same position. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis due to its stability and reactivity in coupling reactions .

The hydrochloride form enhances its crystallinity and solubility in polar solvents, making it suitable for controlled reactions in drug discovery. It is typically available at 98% purity for research and industrial applications .

Properties

IUPAC Name

ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCBTFZCCIEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502842-02-6
Record name Benzenepropanoic acid, β-amino-2,4-dichloro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502842-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(2,4-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted compounds.

Scientific Research Applications

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

  • Substituents : 2,4-difluorophenyl.
  • Molecular Formula: C₁₁H₁₄ClF₂NO₂.
  • Molecular Weight : 265.69 g/mol.
  • Purity : 95% .
  • Available as enantiomers (R and S configurations) for chiral synthesis .

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate Hydrochloride

  • Substituents : 3,4-dichlorophenyl.
  • CAS : 325803-29-0.
  • Key Differences : Chlorine atoms at the 3,4-positions increase steric bulk and electron-withdrawing effects compared to the 2,4-isomer, which may influence binding affinity in target molecules .

Functional Group Variations

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

  • Substituents : 4-chlorophenyl with a hydroxyl group.
  • Molecular Formula: C₁₁H₁₅Cl₂NO₃.
  • Molecular Weight : 280.18 g/mol.
  • CAS : 1375473-45-2 .

Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride

  • Substituents : 3-nitrophenyl.
  • Key Differences : The nitro group is strongly electron-withdrawing, making this compound more reactive in reduction or coupling reactions. However, nitro groups can pose stability challenges under acidic conditions .

Positional Isomers and Discontinued Analogs

  • Ethyl 3-amino-3-(4-ethylphenyl)propanoate Hydrochloride (CAS 502841-88-5): Molecular Formula: C₁₃H₂₀ClNO₂. Molecular Weight: 257.75 g/mol. Key Differences: The ethyl group at the para position increases hydrophobicity, favoring lipid-soluble intermediates .
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7): Molecular Formula: C₁₁H₁₄ClFNO₂. Key Differences: Monofluorination at the meta position moderately alters electronic properties compared to dihalogenated analogs .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula MW (g/mol) Purity CAS Number Key Characteristics
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate HCl 2,4-dichlorophenyl C₁₁H₁₄Cl₃NO₂* ~298.36 98% 502842-02-6 High-purity intermediate; discontinued in some regions
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 95% N/A Enantiomers available; lower steric hindrance
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate HCl 3,4-dichlorophenyl N/A N/A 95% 325803-29-0 Increased steric bulk; used in niche syntheses
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 4-chlorophenyl, hydroxyl C₁₁H₁₅Cl₂NO₃ 280.18 N/A 1375473-45-2 Hydroxyl group enhances solubility but limits anhydrous applications
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl 4-ethylphenyl C₁₃H₂₀ClNO₂ 257.75 95% 502841-88-5 Hydrophobic; suited for lipid-soluble drug candidates

*Inferred formula.

Biological Activity

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H13Cl2NO2HClC_{11}H_{13}Cl_{2}NO_{2}\cdot HCl and a molecular weight of 298.59 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, influencing various biochemical pathways. It has been reported to act as an inhibitor or activator of certain enzymes, which can modulate processes such as inflammation and cellular proliferation.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory properties and could be beneficial in treating conditions associated with inflammation. Its structural similarity to other pharmacologically active compounds suggests potential interactions with specific molecular targets involved in disease processes .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain pathways crucial for inflammation. For instance, it has shown efficacy in reducing the activity of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Comparative Analysis

The compound can be compared to similar derivatives, such as Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. These compounds exhibit variations in biological activity based on the positioning and number of substituents on the phenyl ring. Such differences can lead to distinct reactivity profiles and therapeutic potentials.

Table 1: Biological Activity Summary

Activity Description
Anti-inflammatoryModulates biochemical pathways related to inflammation
Enzyme inhibitionActs as an inhibitor for specific enzymes involved in disease processes
Cellular proliferationInfluences pathways that regulate cell growth and division
Interaction with receptorsPotential interactions with various biological receptors

Table 2: Comparative Analysis of Similar Compounds

Compound Substituents Biological Activity
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate2,4-DichlorophenylAnti-inflammatory, enzyme inhibition
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate3,4-DichlorophenylVaries; potential anti-inflammatory effects
Ethyl 3-amino-3-(2-chlorophenyl)propanoate2-ChlorophenylReduced activity compared to dichloro analogs

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound revealed significant reductions in inflammatory markers in vitro. The compound was tested against various pro-inflammatory cytokines and demonstrated a dose-dependent inhibitory effect .

Research Findings: Enzyme Interaction

Further research indicated that this compound interacts with several key enzymes involved in metabolic pathways. For example, it was shown to inhibit cyclooxygenase (COX) activity, a critical enzyme in the inflammatory response . This finding supports its potential use as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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